Lithium 1,3-dioxan-2-ide
Description
Lithium 1,3-dioxan-2-ide is a lithium-containing cyclic ether derivative, structurally characterized by a dioxane ring system with a lithium atom at the 2-position. This compound is primarily utilized in synthetic organic chemistry as a strong base or nucleophile, particularly in deprotonation reactions and the formation of enolates for cycloaddition or alkylation processes. Its cyclic structure imparts unique steric and electronic properties, differentiating it from linear lithium alkoxides or enolates.
Properties
CAS No. |
118418-18-1 |
|---|---|
Molecular Formula |
C4H7LiO2 |
Molecular Weight |
94.1 g/mol |
InChI |
InChI=1S/C4H7O2.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
InChI Key |
AIYSHYBPUUZWMZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CO[CH-]OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 1,3-dioxan-2-ide can be synthesized through the deprotonation of 1,3-dioxane using a strong base such as n-butyllithium. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:
C4H8O2+n-BuLi→C4H7LiO2+n-BuH
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation method. Scaling up would involve careful control of reaction conditions to ensure safety and yield optimization.
Chemical Reactions Analysis
Types of Reactions: Lithium 1,3-dioxan-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with electrophiles such as alkyl halides.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, acting as a strong base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with alkyl halides typically occur in aprotic solvents like THF at low temperatures.
Addition Reactions: Reactions with carbonyl compounds often require the presence of a catalyst and are conducted at low to moderate temperatures.
Deprotonation: This reaction is usually carried out in the presence of a weak acid under an inert atmosphere to prevent unwanted side reactions.
Major Products:
Nucleophilic Substitution: Produces substituted 1,3-dioxanes.
Addition Reactions: Forms new carbon-carbon bonds, leading to various substituted products.
Deprotonation: Results in the formation of lithium salts of the corresponding acids.
Scientific Research Applications
Lithium 1,3-dioxan-2-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Polymer Chemistry: It is involved in the polymerization of 1,3-dioxane to create polymer electrolytes for lithium-metal batteries.
Materials Science: It is used in the development of new materials with unique properties, such as ion-conductive pathways in covalent organic frameworks.
Mechanism of Action
The mechanism by which lithium 1,3-dioxan-2-ide exerts its effects involves its role as a nucleophile and a strong base. It can deprotonate weak acids and participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved include:
Nucleophilic Centers: It targets electrophilic centers in molecules, facilitating substitution and addition reactions.
Acid-Base Reactions: It acts as a strong base, deprotonating weak acids and forming lithium salts.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Lithium Cyclic Ethers
| Compound | Ring Size | Basicity (pKa) | Stability in THF | Key Applications |
|---|---|---|---|---|
| This compound | 6-membered | ~24–26 | High | Enolate formation, cycloadditions |
| Lithium tetrahydrofurante | 5-membered | ~22–24 | Moderate | Polymerization initiator |
| Lithium cyclopentadienide | 5-membered | ~18–20 | Low | Organometallic synthesis |
Table 2: Electrolyte Salts in Lithium Batteries (Hypothetical Comparison)
| Compound | Ionic Conductivity (mS/cm) | Thermal Stability (°C) | Cost Efficiency |
|---|---|---|---|
| LiPF₆ | 10–12 | 60–80 | Moderate |
| LiClO₄ | 8–10 | 150–200 | Low |
| This compound* | ~5–7 (estimated) | <100 (estimated) | High |
*Speculative data based on structural analogs.
Research Findings and Limitations
- Synthetic Utility : this compound’s rigid structure may improve selectivity in cycloadditions (as inferred from ), though direct studies are absent.
- Battery Applications : While emphasizes lithium-ion transport in electrolytes, the compound’s suitability remains unexplored in the provided literature.
- Safety: Requires protocols similar to reactive organolithium reagents, contrasting with safer organosiloxanes ().
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